3xFlag

Protein Detection Western Blotting Immunoassay Sensitivity

Researchers working with low-abundance or volume-limited samples face sensitivity and specificity bottlenecks with conventional epitope tags. 3X FLAG peptide, featuring three tandem DYKDDDDK repeats, is engineered to overcome these limitations through enhanced antibody avidity. Key procurement advantages: • 10-fold greater detection sensitivity vs. 1xFLAG, enabling reliable visualization of weakly expressed targets. • 2-3× higher binding efficiency and >90% recovery rate, increasing purified protein yield per cycle for structural biology applications. • Low-background performance superior to HA and Myc tags, minimizing false positives in co-IP and IP-MS workflows. Standardized, globally available reagent with batch-to-batch consistency-assuring procurement managers of supply chain reliability and experimental reproducibility.

Molecular Formula C120H169N31O49S
Molecular Weight 2861.87
Cat. No. B1574752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3xFlag
Molecular FormulaC120H169N31O49S
Molecular Weight2861.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3xFLAG Tag Characteristics & Scientific Utility


The 3xFLAG epitope tag is an artificial peptide tag composed of three tandem repeats of the eight-amino-acid DYKDDDDK sequence, engineered for enhanced affinity detection and purification of recombinant proteins [1]. It is widely employed in molecular biology for applications including Western blotting, immunoprecipitation, and affinity chromatography, leveraging its specific recognition by high-affinity anti-FLAG monoclonal antibodies (e.g., M1 and M2 clones) [2]. The 3xFLAG system is a cornerstone of recombinant protein research, providing a robust and versatile platform for isolating and analyzing proteins in complex biological matrices .

Molecular design
Trivalent DYKDDDDK epitope tag for enhanced antibody avidity
Detection
High-affinity recognition by anti-FLAG M1/M2 monoclonal antibodies
Workflow compatibility
Western blotting, immunoprecipitation, and affinity chromatography

Why 3xFLAG Substitution Fails


While multiple epitope tags (e.g., 1xFLAG, HA, Myc, His) exist for protein labeling, they cannot be interchanged with 3xFLAG without risking significant loss of experimental sensitivity, specificity, or purification efficiency. The 3xFLAG tag's unique trivalent structure confers distinct biophysical advantages, including enhanced antibody avidity and superior signal-to-noise ratios, which are critical for detecting low-abundance proteins and achieving high-purity isolations . Substituting a lower-avidity tag like 1xFLAG, or tags susceptible to cross-reactivity or cleavage (e.g., HA), introduces unacceptable variability in quantitative assays and compromises the integrity of downstream functional analyses . The evidence presented below quantifies these differential performance characteristics, demonstrating why 3xFLAG is the preferred selection for demanding research applications.

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Lower-avidity tags (e.g., 1xFLAG) may reduce detection sensitivity for low-abundance targets.
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HA tag susceptibility to caspase cleavage may introduce variability in apoptotic cell studies.
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Myc tag cross-reactivity may increase background signal in immunoprecipitation experiments.

3xFLAG Comparative Performance


Western Blot Detection Sensitivity

The 3xFLAG tag enables detection of target proteins at tenfold lower expression levels compared to the standard 1xFLAG tag in mammalian cell expression systems [1]. This enhancement is attributed to the increased number of antibody binding sites presented by the triple-epitope structure. The detection limit of the 3xFLAG system has been experimentally validated down to 500 picograms of purified protein via Western blot analysis [2].

Western Blot Sensitivity
Head-to-head
Reported 10-fold lower detection limit vs 1xFLAG; validated at 500 pg purified protein
Supports detection sensitivity context for low-expression targets.
COS-7 transient expression, anti-FLAG M2 Western blot.
Protein Detection Western Blotting Immunoassay Sensitivity

Affinity Purification Efficiency

Comparative studies demonstrate that the 3xFLAG tag consistently yields a 2- to 3-fold increase in binding efficiency compared to single-tagged constructs during affinity purification [1]. Furthermore, elution with excess free 3xFLAG peptide achieves >90% recovery of FLAG-tagged proteins from anti-FLAG resins, with minimal contamination [2].

Affinity Purification Efficiency
Reported
2-3× increased binding efficiency; >90% recovery with competitive elution
Supports yield benchmarking in preparative purification.
Anti-FLAG M2 resin, 3xFLAG peptide elution (100–400 µg/ml).
Affinity Purification Protein Recovery Binding Efficiency

Scalable Recombinant Peptide Production

A recombinant His-tagged 3xFLAG peptide production system was optimized to yield 25 mg of purified peptide per liter of bacterial culture [1]. This scalable method facilitates the cost-effective production of the competitive elution peptide, which is essential for the 3xFLAG affinity purification workflow.

Scalable Peptide Production
Reported
25 mg/L purified His-tagged 3xFLAG peptide from bacterial culture
Demonstrates scalable supply for elution workflows.
Brevibacillus choshinensis, baffled shake flask, 2SY medium.
Recombinant Protein Production Affinity Peptide Scalable Purification

Immunoprecipitation Target Profiling

In a head-to-head comparison of FLAG-linked molecular probes for immunoprecipitation (IP) of a bioactive metabolite target, the 3xFLAG configuration, combined with a charged amino acid linker, provided the best results and was most useful for target purification [1]. This underscores the tag's superior performance in complex pull-down assays where weaker tags may fail to capture low-affinity or transient interactions.

IP Target Profiling
Head-to-head
3xFLAG with charged linker ranked highest among FLAG probe panel for target capture
Supports target-capture efficiency context in complex pull-downs.
CMetE target, IP from lysates; qualitative assessment.
Immunoprecipitation Target Profiling Bioactive Compound

Patented Reagent Standardization

The 3xFLAG tag and associated expression vectors are protected by multiple foundational patents held by Sigma-Aldrich Co. LLC, including US6,379,903, US7,094,548, JP4405125, EP1220933, CA2386471, and AU774216 . This intellectual property portfolio underpins a global supply chain of standardized, quality-controlled reagents, ensuring experimental consistency and reproducibility across laboratories worldwide.

Patented Standardization
Data to verify
Covered by multiple international patents (US, EP, JP, AU) held by Sigma-Aldrich
May support lot consistency and supply chain reliability.
Sources not independently reviewed; supplier-originated IP.
Intellectual Property Commercial Reagents Standardization

Low-Background Immunoprecipitation

User experience and technical comparisons consistently report that 3xFLAG yields cleaner immunoprecipitations with lower background than widely used tags such as HA and Myc [1]. The HA tag, for instance, is known to be cleaved by caspases in apoptotic cells, which can lead to sample loss and variable results in certain experimental contexts .

Low-Background IP
Class-level
Reported cleaner immunoprecipitations versus HA and Myc tags; HA known to undergo caspase cleavage
Context-dependent background reduction; requires in-system validation.
Based on expert consensus and known limitations of alternative tags.
Immunoprecipitation Background Noise Cross-Reactivity

3xFLAG Application Scenarios


Low-Abundance Protein Detection

Researchers working with precious or volume-limited samples (e.g., primary cells, clinical biopsies, micro-dissected tissues) should prioritize 3xFLAG to maximize data return. Its validated 10-fold increase in detection sensitivity compared to 1xFLAG [1] ensures that even weakly expressed target proteins can be reliably visualized and quantified, preventing the loss of critical experimental data.

High-Yield Affinity Purification

For applications requiring milligram quantities of highly pure, native protein (e.g., X-ray crystallography, cryo-EM, functional assays), 3xFLAG is the optimal choice. Its demonstrated 2-3x higher binding efficiency and >90% recovery rate [2] translate directly to increased yield per purification cycle, reducing the number of large-scale cultures required and accelerating downstream structural or functional studies.

High-Fidelity Immunoprecipitation

In co-immunoprecipitation (co-IP) and IP-mass spectrometry (IP-MS) experiments, where specificity is paramount, 3xFLAG offers a clear advantage. Its superior performance in complex target identification assays [3] and its documented low-background profile compared to HA and Myc tags [4] make it the most reliable tool for isolating bona fide protein complexes and identifying specific molecular targets of bioactive compounds, minimizing false-positive interactions.

Standardized and Reproducible Workflows

Organizations requiring consistent and reproducible results across different laboratories or production batches benefit from the 3xFLAG system's strong intellectual property foundation and commercial standardization . Reliance on a patented, globally available technology ensures access to uniform reagents, validated protocols, and technical support, mitigating the risk of experimental variability that can arise from using disparate, non-standardized tag systems.

Application
Selection Property
Validation Focus
Low-abundance protein detection
Enhanced detection avidity
Assay sensitivity verification
High-yield affinity purification
Reported binding efficiency
Recovery and purity optimization
High-fidelity immunoprecipitation
Reported low-background profile
Specificity validation against HA/Myc
Standardized and reproducible workflows
Commercial standardization
Lot consistency and technical support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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